ジプロピルフタレート

概要

説明

Genotoxic agent. Alters immune mediator expression. Shows developmental toxic effects without teratogenicity in vivo. Orally active.

Dipropyl phthalate is a low-toxic, broad-spectrum antimicrobial agent belonging to the group of phthalates and is extensively used as a preservative in cosmetic industry.

Degradation of dipropyl phthalate by lypolytic enzymes (fungal cutinase, yeast esterase) has been investigated.

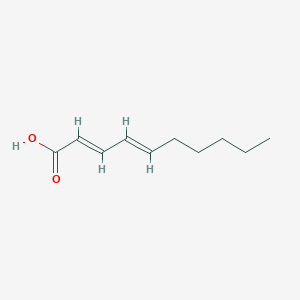

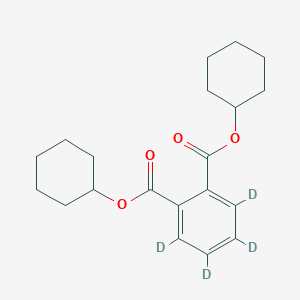

Dipropyl phthalate is a phthalate ester that is the dipropyl ester of benzene-1,2-dicarboxylic acid. It is a phthalate ester and a diester.

Di-n-propyl phthalate is a colorless liquid. (NTP, 1992)

科学的研究の応用

ポリマー研究における可塑剤

DPP は、ポリマーの製造において可塑剤として一般的に使用されます。これは、プラスチックの柔軟性、透明性、耐久性、および寿命を高めるために添加されます。ポリマー研究では、DPP は特にポリ塩化ビニル(PVC)のプラスチックの特性を強化する効果について研究されています。 研究者たちは、所望の可塑性のための DPP の最適濃度と、ポリマーの機械的および熱的特性への影響を調査しています .

分析化学

分析化学では、DPP は機器の校正のための標準物質として使用されます。これは、クロマトグラフィーおよび分光法において、さまざまなサンプル中のフタル酸エステルの存在を決定するために使用されます。 DPP の分析は、食品の安全規制にとって重要な、包装材料から食品や飲料へのフタル酸エステルの移行を理解するのに役立ちます .

環境科学

DPP は、潜在的な汚染物質としての役割から、環境科学の関心を集めています。研究では、さまざまな環境条件における DPP の分解とその生態系への長期的な影響に焦点を当てています。 研究には、水や土壌サンプル中の DPP を検出および定量するための方法の開発も含まれており、環境監視および保護の取り組みへの貢献となります .

毒性学

毒性学では、DPP の健康への影響を調べます。フタル酸エステルとして、これは内分泌かく乱物質に分類されるため、懸念の対象となっています。この分野の研究では、DPP のヒトの健康への影響、特に肝臓、腎臓、生殖器系への影響を探求しています。 この研究は、フタル酸エステルへの暴露に伴うリスクを評価し、安全基準を確立するために不可欠です .

材料科学

材料科学: 新しい材料の開発における DPP の使用を探求しています。その特性は、改善された特性を持つ新しい複合材料を作成するために活用されます。 研究には、柔軟性を高めるためのバイオベース材料への DPP の組み込み、または性能を向上させるための電子材料への DPP の組み込みが含まれる場合があります .

食品・飲料業界

食品・飲料業界では、DPP の研究は、包装からの製品への移行に焦点を当てています。食品や飲料中の DPP レベルの分析は、品質管理と消費者安全確保に不可欠です。 研究では、フタル酸エステルの移行に影響を与える条件を理解し、このリスクを最小限に抑える包装材料を開発することを目指しています .

作用機序

Target of Action

Dipropyl phthalate (DPP) is a phthalate ester, which are primarily used as plasticizers in the production of plastics and PVC resins

Mode of Action

The mode of action of DPP involves its interaction with these targets, leading to various changes in the body. One study found that DPP can be degraded by lipolytic enzymes such as fungal cutinase and yeast esterase . This suggests that DPP may interact with these enzymes, leading to its breakdown and the subsequent release of its constituents.

Biochemical Pathways

The degradation of dpp by lipolytic enzymes suggests that it may be involved in lipid metabolism

Pharmacokinetics

Like other phthalates, it is likely that dpp is absorbed through the gastrointestinal tract when ingested, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Phthalates in general are known to have potential hepatotoxic, teratogenic, and carcinogenic effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of DPP. For example, the presence of certain enzymes can affect the rate at which DPP is degraded . Additionally, factors such as pH and temperature can also influence the stability and efficacy of DPP .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Dipropyl phthalate is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that the degradation of dipropyl phthalate can be facilitated by lipolytic enzymes such as fungal cutinase and yeast esterase . The nature of these interactions involves the breakdown of the dipropyl phthalate molecule, which can then be further metabolized by the organism .

Cellular Effects

Dipropyl phthalate can have various effects on cells and cellular processes. For example, it has been found to induce negative effects on ovarian function and fertility in animal models . It can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, dipropyl phthalate exerts its effects through various mechanisms. It has been suggested that dipropyl phthalate can act as an endocrine disruptor, affecting reproductive health and physical development . This can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of dipropyl phthalate can change in laboratory settings. For instance, it has been observed that the contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .

Dosage Effects in Animal Models

The effects of dipropyl phthalate can vary with different dosages in animal models. For instance, research has indicated that dipropyl phthalate exposure has disruptive effects on male reproduction and fertility . Larger cohort studies are needed to confirm these findings .

Metabolic Pathways

Dipropyl phthalate is involved in various metabolic pathways. It is reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

特性

IUPAC Name |

dipropyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNKCZKNAJROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031133 | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 to 581 °F at 760 mmHg (NTP, 1992) | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.071 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-16-8 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-PROPYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USP5Y77SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for dipropyl phthalate?

A1: Dipropyl phthalate has the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Spectroscopic data, including NMR and IR, can be found in various studies. For example, one study used gas chromatography-mass spectrometry (GC-MS) to analyze DPP and other phthalates in various matrices, including sediment, soil, and food. []

Q2: How does dipropyl phthalate perform under various environmental conditions?

A2: DPP can leach from plastic materials into the environment, posing potential risks to ecosystems and human health. [, , ] Its stability and degradation pathways in different environmental compartments, such as water and soil, have been investigated. [, ] Studies have explored ozonation as a method to degrade DPP in aqueous solutions, demonstrating its effectiveness in removing this phthalate. []

Q3: Are there concerns about dipropyl phthalate leaching from recycled paperboard used in food packaging?

A3: Yes, there are concerns about DPP migration from recycled paperboard used in food packaging. Studies have investigated the efficiency of various barrier materials in preventing DPP set-off and transfer to food simulants during storage. [, ] This research highlights the importance of barrier functionality in ensuring food safety when using recycled paperboard.

Q4: What are the known toxicological effects of dipropyl phthalate?

A4: Research suggests that DPP, like other phthalates, can act as an endocrine disruptor, interfering with hormonal systems in various organisms, including humans. [, , , , ] Studies have investigated its effects on aquatic organisms, such as zebrafish embryos and the freshwater shrimp Neocaridina denticulate, observing developmental toxicity and alterations in gene expression related to immune and metabolic functions. [, , , ]

Q5: Does dipropyl phthalate exposure pose risks to humans?

A5: Humans can be exposed to DPP through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact. [, , ] Studies have detected DPP in human samples, such as blood, urine, and breast milk, highlighting potential exposure concerns. [, ] Research also suggests potential links between phthalate exposure and health issues like endocrine disruption and developmental effects. [, , , ]

Q6: What analytical methods are used to detect and quantify dipropyl phthalate?

A6: Various analytical techniques are employed to detect and quantify DPP in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used due to its sensitivity and ability to separate and identify different phthalates. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) with UV or MS detection, and enzyme-linked immunosorbent assays (ELISA). [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and concentrate DPP from complex matrices before analysis. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)